molecular formula C20H14O6S B11411496 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate

Cat. No.: B11411496
M. Wt: 382.4 g/mol
InChI Key: ZAMLAVATSFNXNK-UHFFFAOYSA-N
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Description

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a benzoxathiol ring, and a furan carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxathiol ring, followed by the introduction of the ethoxyphenyl group and the furan carboxylate moiety. Key steps may include:

    Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of appropriate thiol and phenol derivatives under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where an ethoxy group is introduced to the phenyl ring.

    Attachment of the Furan Carboxylate Moiety: This can be done through esterification reactions, where a furan carboxylic acid derivative reacts with an alcohol or phenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE
  • 7-(4-HYDROXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE
  • 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE

Uniqueness

The uniqueness of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C20H14O6S

Molecular Weight

382.4 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] furan-2-carboxylate

InChI

InChI=1S/C20H14O6S/c1-2-23-13-7-5-12(6-8-13)15-10-14(11-17-18(15)26-20(22)27-17)25-19(21)16-4-3-9-24-16/h3-11H,2H2,1H3

InChI Key

ZAMLAVATSFNXNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CO4)SC(=O)O3

Origin of Product

United States

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